3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a bromobenzoyl group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride. This intermediate is then reacted with piperazine to form 4-(2-bromobenzoyl)piperazine. The final step involves the cyclization of this intermediate with 6-(pyrrolidin-1-YL)pyridazine under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorophenyl group instead of a bromobenzoyl group.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a bromine atom and a piperazine ring.
Uniqueness
3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.
Properties
Molecular Formula |
C19H22BrN5O |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2-bromophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22BrN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
InChI Key |
ZEALYYACPCXICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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